4-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine
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Overview
Description
4-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a benzopyran ring system with an ethyl group at the 4-position and an amine group at the 4-position of the dihydrobenzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-ethyl-3,4-dihydro-2H-1-benzopyran-4-one. This intermediate can then be reduced using a suitable reducing agent such as sodium borohydride to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ethyl-3,4-dihydro-2H-1-benzopyran-4-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted benzopyran derivatives.
Scientific Research Applications
4-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1-benzopyran: Lacks the ethyl and amine groups, resulting in different chemical and biological properties.
4-ethyl-3,4-dihydro-2H-1-benzopyran-4-one: Contains a ketone group instead of an amine group, leading to different reactivity and applications.
4-ethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid: Contains a carboxylic acid group, which affects its solubility and reactivity.
Uniqueness
4-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
4-Ethyl-3,4-dihydro-2H-1-benzopyran-4-amine is a compound belonging to the benzopyran class, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H15N with a molecular weight of 177.24 g/mol. Its structure features a bicyclic arrangement comprising a benzene ring fused to a pyran ring, with an ethyl substituent at the 4-position and an amine group at the 4-position of the pyran. This unique structure contributes to its reactivity and biological activity.
Anticancer Properties
Research indicates that compounds within the benzopyran class, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance, derivatives of related compounds showed IC50 values ranging from 7.84 to 16.2 µM against multiple cancer types such as PC-3 (prostate), MDA-MB-231 (breast), and U-87 MG (glioblastoma) cell lines .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | PC-3 | 7.84 |
Compound B | MDA-MB-231 | 16.2 |
Compound C | U-87 MG | Not specified |
Antioxidant and Anti-inflammatory Effects
The compound is also being investigated for its antioxidant and anti-inflammatory properties. Preliminary findings suggest that it may modulate oxidative stress pathways, potentially reducing inflammation and protecting against cellular damage caused by reactive oxygen species (ROS). This activity is crucial in conditions such as neurodegenerative diseases where oxidative stress plays a significant role .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It shows potential binding affinity to neurotransmitter receptors, which could influence neuroprotective effects.
- Oxidative Stress Reduction : By modulating oxidative stress enzymes, it may help in mitigating cellular damage.
Case Studies
Several studies have explored the biological activities of benzopyran derivatives:
- Study on Anticancer Activity : A recent study synthesized various benzopyran derivatives and evaluated their anticancer effects. The results indicated that structural modifications could enhance their efficacy against specific cancer types.
- Neuroprotective Effects : Another study highlighted the neuroprotective potential of related compounds in models of oxidative stress-induced neuronal damage, suggesting that these compounds could be developed for treating neurodegenerative diseases .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-ethyl-2,3-dihydrochromen-4-amine |
InChI |
InChI=1S/C11H15NO/c1-2-11(12)7-8-13-10-6-4-3-5-9(10)11/h3-6H,2,7-8,12H2,1H3 |
InChI Key |
RDGVBNQZPIOJID-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCOC2=CC=CC=C21)N |
Origin of Product |
United States |
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